molecular formula C21H21N3O4 B2896455 N'-(2-methoxy-5-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898419-23-3

N'-(2-methoxy-5-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2896455
CAS No.: 898419-23-3
M. Wt: 379.416
InChI Key: ISIFDUALGIGZOD-UHFFFAOYSA-N
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Description

N'-(2-methoxy-5-methylphenyl)-N-{11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound with a unique structure that combines a methoxy-methylphenyl group and a tetrahydro-pyrroloquinolinyl group linked by an oxalamide bridge

Preparation Methods

The synthesis of N'-(2-methoxy-5-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the methoxy-methylphenyl intermediate: This step involves the methoxylation and methylation of a phenyl ring.

    Synthesis of the tetrahydro-pyrroloquinolinyl intermediate: This step involves the construction of the pyrroloquinoline core, which may include cyclization reactions.

    Coupling of intermediates: The final step involves the coupling of the two intermediates via an oxalamide linkage, typically using reagents such as oxalyl chloride and a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N'-(2-methoxy-5-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N'-(2-methoxy-5-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with biological targets.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N'-(2-methoxy-5-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound’s effects are mediated through binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N'-(2-methoxy-5-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-12-3-5-17(28-2)16(9-12)23-21(27)20(26)22-15-10-13-4-6-18(25)24-8-7-14(11-15)19(13)24/h3,5,9-11H,4,6-8H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIFDUALGIGZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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